BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for SHAAGtide
Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SHAAGtide

Cat. No.: B15570485

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHAAGtide is a peptide derived from the chemokine CCL23[3 through proteolytic cleavage, a
process often associated with inflammation. It has been identified as a potent and specific
agonist for the Formyl Peptide Receptor-Like 1 (FPRL1), also known as Formyl Peptide
Receptor 2 (FPR2). Unlike its precursor, SHAAGtide does not exhibit activity at the CCR1
receptor.[1] Functionally, SHAAGtide acts as a chemoattractant, playing a role in the
recruitment of leukocytes, such as neutrophils, to sites of inflammation.[1]

FPRL1 is a G protein-coupled receptor (GPCR) that, upon activation by agonists like
SHAAGtide, couples to inhibitory G-proteins (Gi). This interaction initiates a cascade of
intracellular signaling events.[1] These signaling pathways are central to the biological
functions of SHAAGtide, including chemotaxis and cellular activation.

These application notes provide detailed protocols for a selection of key functional assays
designed to characterize the interaction of SHAAGtide with its receptor and to quantify its
biological activity. The assays described herein are fundamental for the study of SHAAGtide's
mechanism of action and for the screening and development of potential therapeutic
modulators of the FPRL1 signaling pathway.

Signaling Pathway
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Activation of FPRL1 by SHAAGtide initiates a signaling cascade characteristic of Gi-coupled
GPCRs. This pathway begins with the dissociation of the G-protein subunits, leading to the
activation of downstream effectors. A primary consequence of this activation is the stimulation
of Phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3
triggers the release of calcium from intracellular stores, resulting in a transient increase in
cytosolic calcium concentration ([Ca2+]i). Concurrently, signaling through the PI3K/Akt and
MAPK pathways is also initiated. These events culminate in the cellular responses of
chemotaxis and immune cell activation.[1][2]
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Key Functional Assays

The functional characterization of SHAAGtide can be achieved through a series of in vitro
assays that probe different aspects of its interaction with FPRL1 and the subsequent cellular
responses. The following protocols describe three fundamental assays:

o Receptor Binding Assay: To determine the affinity and specificity of SHAAGtide binding to
FPRL1.

o Calcium Flux Assay: To measure the immediate downstream signaling event following
receptor activation.

o Chemotaxis Assay: To quantify the primary biological function of SHAAGtide as a
chemoattractant.

Experimental Protocols
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Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity
(Ki) of SHAAGtide for the FPRL1 receptor.

Workflow:
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Receptor Binding Assay Workflow

Materials:

Cell membranes prepared from a cell line overexpressing human FPRL1.

Radiolabeled FPRL1 ligand (e.g., [3H]-labeled agonist or antagonist).

SHAAGtide peptide.

Binding buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, 1 mM EDTA, 0.1% BSA, pH 7.4).

Wash buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, pH 7.4).
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Glass fiber filters.

Scintillation cocktail.

Scintillation counter.

96-well plates.

Protocol:

Plate Setup: In a 96-well plate, add binding buffer.
SHAAGtide Dilution: Prepare serial dilutions of SHAAGtide in binding buffer.

Reaction Mixture: To each well, add the FPRL1-expressing cell membranes, the radiolabeled
ligand at a concentration near its Kd, and the different concentrations of SHAAGtide. Include
wells for total binding (radioligand and membranes only) and non-specific binding
(radioligand, membranes, and a high concentration of a known unlabeled FPRL1 ligand).

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes)
to reach equilibrium.

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell
harvester to separate bound from free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound
radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and
measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the
total binding. Plot the percentage of specific binding against the logarithm of the SHAAGtide
concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff
equation.

Data Presentation:
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Parameter Value
Radioligand Concentration [Specify] nM
Total Binding (CPM) [Value]
Non-specific Binding (CPM) [Value]
SHAAGtide IC50 [Value] nM
SHAAGtide Ki [Value] nM

Calcium Flux Assay

This protocol details the measurement of intracellular calcium mobilization in response to
SHAAGtide stimulation using a fluorescent calcium indicator.

Workflow:

Prepare Cell Suspension
(e.g., HL-60 or FPRL1-transfected cells)

Load Cells with Calcium
Indicator Dye (e.g., Fluo-8)

Incubate to Allow
Dye De-esterification

(Stimulate with SHAAGtide)

v
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Calcium Flux Assay Workflow

Materials:

o FPRL1-expressing cells (e.g., human neutrophils, monocytes, or a transfected cell line like
HL-60).

e Cell culture medium.

e Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

e Fluorescent calcium indicator dye (e.g., Fluo-8 AM, Fura-2 AM).

e Pluronic F-127.

o SHAAGtide peptide.

e lonomycin (positive control).

o EGTA (negative control).

o Fluorescence plate reader with an injection system or a flow cytometer.

o Black-walled, clear-bottom 96-well plates.

Protocol:

o Cell Preparation: Harvest and wash the cells, then resuspend them in HBSS.

o Dye Loading: Add the calcium indicator dye and Pluronic F-127 to the cell suspension.

¢ Incubation: Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading
and de-esterification.

e Washing: Wash the cells to remove excess dye.

e Plating: Resuspend the cells in HBSS and plate them into the 96-well plate.

o Baseline Reading: Measure the baseline fluorescence for a short period.
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o Stimulation: Using the plate reader's injector, add different concentrations of SHAAGtide to

the wells.

» Kinetic Reading: Immediately measure the fluorescence intensity over time to capture the

transient calcium flux.

e Controls: Include wells with ionomycin for a maximal response and EGTA to chelate

extracellular calcium.

» Data Analysis: Determine the peak fluorescence intensity for each concentration of
SHAAGtide. Plot the change in fluorescence against the logarithm of the SHAAGtide

concentration to determine the EC50 value.

Data Presentation:

Treatment Peak Fluorescence (RFU)
Vehicle Control [Value]

SHAAGtide [Conc. 1] [Value]

SHAAGtide [Conc. 2] [Value]

lonomycin [Value]

SHAAGtide EC50 [Value] nM

Chemotaxis Assay

This protocol describes a Boyden chamber assay to measure the chemotactic activity of

SHAAGtide on leukocytes.

Workflow:
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Chemotaxis Assay Workflow

Materials:

o Leukocytes (e.g., human neutrophils or monocytes).
o Chemotaxis medium (e.g., RPMI with 0.1% BSA).

o SHAAGtide peptide.

e Known chemoattractant (positive control, e.g., fMLP).

o Boyden chambers (transwell inserts with a porous membrane, e.g., 5 um pores for
neutrophils).

o 24-well plates.
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e Cell stain (e.g., Calcein AM or Diff-Quik).

e Microscope.

Protocol:

o Cell Preparation: Isolate leukocytes and resuspend them in chemotaxis medium.
e Chamber Setup: Place the transwell inserts into the wells of a 24-well plate.

e Chemoattractant Addition: Add different concentrations of SHAAGtide to the lower chambers
of the plate. Include a negative control (medium only) and a positive control.

o Cell Seeding: Add the cell suspension to the upper chamber of each transwell insert.

 Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration
appropriate for the cell type (e.g., 60-90 minutes for neutrophils).

o Cell Removal: After incubation, carefully remove the transwell inserts.

o Cell Staining and Counting: Stain the cells that have migrated to the bottom of the lower
chamber or the underside of the insert membrane. Count the number of migrated cells in
several fields of view using a microscope.

o Data Analysis: Calculate the average number of migrated cells for each condition. The
results can be expressed as a chemotactic index (the fold increase in migration over the
negative control).

Data Presentation:
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Migrated Cells (per

Chemoattractant Concentration (nM) field) Chemotactic Index
Medium Control - [Value] 1.0

SHAAGtide 1 [Value] [Value]

SHAAGtide 10 [Value] [Value]

SHAAGtide 100 [Value] [Value]

Positive Control [Specify] [Value] [Value]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15570485?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

